Ethyl 4-chloro-1H-pyrrole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including Ethyl 4-chloro-1H-pyrrole-2-carboxylate, often involves aldol condensation . For instance, ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate can be synthesized with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)c1ccc[nH]1
. The InChI code for this compound is 1S/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 165.6 g/mol. The compound’s storage temperature is 4°C .Scientific Research Applications
Synthesis and Development of Novel Compounds
Ethyl 4-chloro-1H-pyrrole-2-carboxylate plays a crucial role in synthesizing various novel pyrrole derivatives. For instance, the reaction of ethyl 2-chloroacetoacetate and its 4-chloro isomer with cyanoacetamide, catalyzed by triethylamine, produces high yields of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, enabling access to a library of important pyrrole systems (Dawadi & Lugtenburg, 2011). Similarly, reactions involving ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and substituted hydrazines demonstrate the compound’s versatility in creating regioisomeric pyrazoles (Mikhed’kina et al., 2009).
Spectroscopic and Quantum Chemical Analysis
In the realm of spectroscopy and quantum chemistry, derivatives of this compound are examined for structural evaluation and chemical reactivity. A study on ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (ECADPC) and its nitro-substituted counterpart involved conformational analysis and quantum theory of atoms in molecules (QTAIM), highlighting its potential in non-linear optical (NLO) applications due to its transparency in the visible region and significant static first hyperpolarizability values (Singh et al., 2015).
Synthetic Methods and Industrial Applications
This compound is also significant in improving synthetic methods for industrial production. For example, a study demonstrated an enhanced method for synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, starting from pyrrole and achieving a high total yield, suitable for industrial scale (Rong-xin, 2011).
Antimicrobial Agent Development
This compound derivatives have been investigated as potential antimicrobial agents. A study focused on ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, transformed into carbamides, revealed significant anti-staphylococcus and antifungal activities, marking their potential in antimicrobial research (Biointerface Research in Applied Chemistry, 2020).
Safety and Hazards
Ethyl 4-chloro-1H-pyrrole-2-carboxylate is classified as harmful and has the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors; avoiding contact with skin and eyes; using personal protective equipment; ensuring adequate ventilation; and removing all sources of ignition .
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYBXZKEVKPOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.